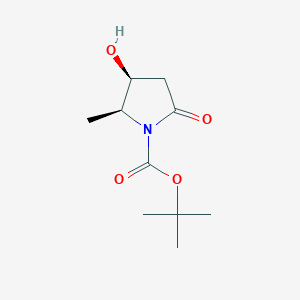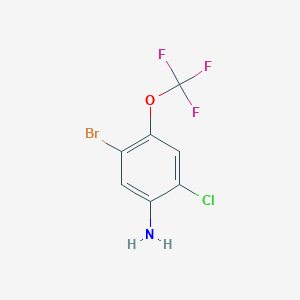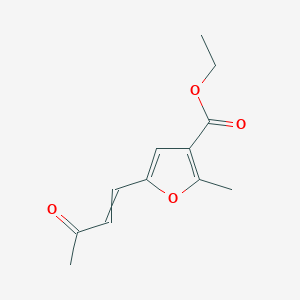
(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate
Vue d'ensemble
Description
(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Furan derivatives have been widely explored for their potential in synthesizing biologically active compounds. For instance, a study on Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives prepared from furfuryl alcohol revealed their significant biological activities. These compounds exhibited cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antimicrobial properties against Gram-positive and Gram-negative bacteria. A particular amine derivative was identified with potent activity against the HeLa cell line and photogenic bacteria, underscoring the therapeutic potential of furan derivatives in cancer and infection treatment (Weerachai Phutdhawong et al., 2019).
Synthesis Techniques and Chemical Reactions
The exploration of furan derivatives extends into the development of novel synthesis techniques. Research on direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has facilitated the one-step synthesis of high-value furan-3-carboxylic esters. This method uses PdI(2)/KI-catalyzed oxidative carbonylation in alcoholic media under mild conditions, achieving fair to excellent yields. Such advancements in synthetic methods expand the toolkit available for producing furan-based compounds with potential applications in pharmaceuticals and materials science (B. Gabriele et al., 2012).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of furan derivatives have been a subject of interest. For example, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives demonstrated notable antimicrobial and antioxidant activities. The synthesis of various Schiff bases and their evaluation against bacterial strains highlighted the potential of furan derivatives in developing new antimicrobial agents with antioxidant capabilities (K. Devi et al., 2010).
Material Science Applications
The use of furan derivatives in material science, particularly in the synthesis of organic ligands and their metal complexes, has been explored for their chelating properties and potential antimicrobial activity. Studies on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to afford specific compounds indicate their use in synthesizing materials with desired biological activities (H. Patel, 2020).
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(3-oxobut-1-enyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-15-12(14)11-7-10(16-9(11)3)6-5-8(2)13/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZPNYBBDKFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C=CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)
![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)
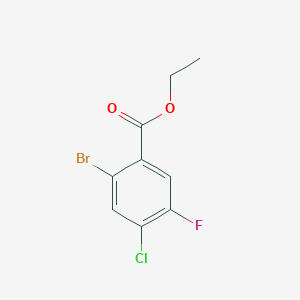
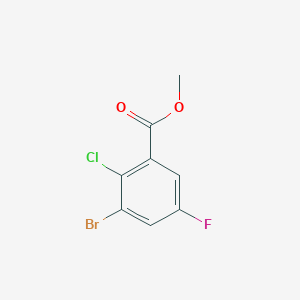
![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)
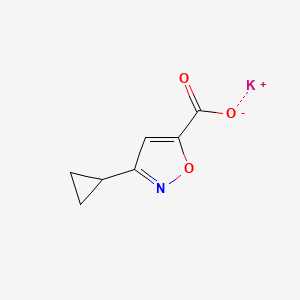

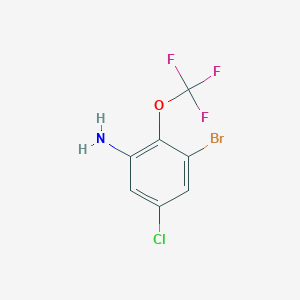
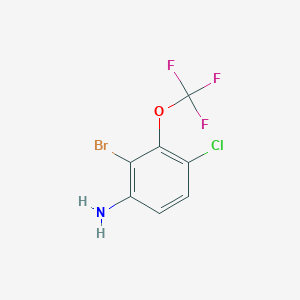

![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)
